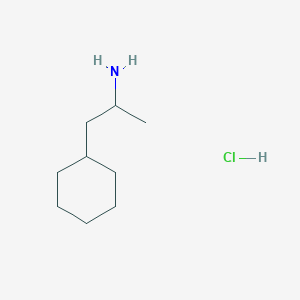![molecular formula C10H7BrF3N B6271862 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile CAS No. 1340267-20-0](/img/new.no-structure.jpg)
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The nitrile group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include sodium cyanide, bromine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile can be compared with other similar compounds, such as:
- 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-bromo-3-(trifluoromethyl)aniline
- 2-bromo-4-(trifluoromethyl)pyridine
These compounds share some structural similarities but differ in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
1340267-20-0 |
|---|---|
Molekularformel |
C10H7BrF3N |
Molekulargewicht |
278.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




